molecular formula C7H6N2O3 B091529 3-Nitroformanilide CAS No. 102-38-5

3-Nitroformanilide

Cat. No. B091529
CAS RN: 102-38-5
M. Wt: 166.13 g/mol
InChI Key: QCDUUALALDXTAD-UHFFFAOYSA-N
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Description

3-Nitroformanilide is a chemical compound that is part of the formazan family, characterized by the presence of strong electron-withdrawing substituents such as nitro groups. These compounds are nitrogen-rich analogues of beta-diketimine ligands and have been the subject of various studies due to their interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of 3-nitroformazans involves reactions of aryldiazonium cations with the conjugated bases of nitromethane, leading to the formation of the desired formazans with different aromatic substituents. The synthesis can be carried out under aqueous conditions, but the range of aromatic groups that can be introduced is limited by the stability of the diazonium salt. To overcome this limitation and introduce bulky substituents, the reactions can be performed under nonaqueous and anhydrous conditions .

Molecular Structure Analysis

The molecular structure of 3-nitroformazans has been studied using various spectroscopic techniques, including NMR and electronic spectroscopy. These studies indicate that 3-nitroformazans exist exclusively as closed (trans-syn, s-cis) isomers. Crystallographic characterization has provided insights into the structure of these compounds, with examples showing closed structures for 3-nitroformazans . Additionally, density functional theory (DFT) calculations have been used to predict the molecular structures and properties of related formazan compounds .

Chemical Reactions Analysis

3-Nitroformazans can participate in various chemical reactions due to their rich electronic and structural properties. They can form complexes with transition metals, acting as ligands with different coordination modes depending on the metal and the steric bulk of the substituents on the formazan . Furthermore, 3-nitroformazans have been used in the synthesis of 3-nitroisoxazoles and 3-nitroisoxazolines through [3+2]-cycloaddition reactions . The reactivity of these compounds can also be influenced by the nature of the substituents, as seen in the synthesis of palladium complexes where the aryl substituents affect the structure and spectroscopy of the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitroformazans are closely related to their molecular structure and the substituents present. The electronic spectra of these compounds can be discussed in relation to the uncoordinated formazans, and their solid-state properties can be ascertained through diffuse reflectance spectroscopy . The complexes formed by 3-nitroformazans with transition metals exhibit unique electronic and structural characteristics, as evidenced by X-ray crystallography and electronic spectroscopy . Additionally, the non-linear optical properties and thermodynamic properties of formazan compounds have been addressed theoretically, providing further insight into their potential applications .

Safety And Hazards

3-Nitroformanilide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(3-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDUUALALDXTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344465
Record name 3-Nitroformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroformanilide

CAS RN

102-38-5
Record name N-(3-Nitrophenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroformanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITROFORMANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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